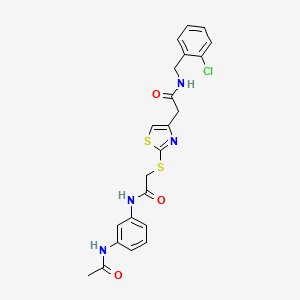

N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O3S2/c1-14(28)25-16-6-4-7-17(9-16)26-21(30)13-32-22-27-18(12-31-22)10-20(29)24-11-15-5-2-3-8-19(15)23/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSCYFKOOPSWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Chlorobenzyl Group: The thiazole intermediate is then reacted with 2-chlorobenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Introduction of the Acetamide Group: The final step involves the acylation of the amine group on the phenyl ring with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones if the thiazole sulfur is oxidized.

Reduction: Alcohols or amines, depending on the specific functional group reduced.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study :

A study by Evren et al. (2019) synthesized novel thiazole derivatives and tested their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed selectivity with IC50 values indicating strong potential for further development in cancer therapeutics .

| Compound | Cell Line Tested | IC50 Value (mM) | Apoptosis Percentage |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | High |

| Compound 20 | U251 | Not specified | Moderate |

Antimicrobial Activity

The compound's structural features suggest potential as an antimicrobial agent. Thiazole derivatives have been linked to activity against various pathogens, including bacteria and fungi.

Research Findings :

Recent studies have highlighted the effectiveness of thiazole-based compounds against Mycobacterium tuberculosis, with some showing MIC values as low as 0.09 µg/mL, indicating strong antibacterial activity .

Anti-inflammatory Properties

The thiazole ring is known for its anti-inflammatory effects. Research into similar compounds has shown that they can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process.

Example Study :

A molecular docking analysis demonstrated that certain thiazole derivatives effectively target COX-1 and COX-2 enzymes, suggesting that N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may also possess anti-inflammatory properties .

Structure Activity Relationship (SAR)

Understanding the SAR of N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is crucial for optimizing its therapeutic efficacy. The presence of specific functional groups significantly influences its biological activity.

| Functional Group | Effect on Activity |

|---|---|

| Acetamido group | Enhances solubility and bioavailability |

| Chlorobenzyl moiety | Increases potency against specific cancer cell lines |

| Thiazole ring | Essential for anticancer and antimicrobial activity |

Mecanismo De Acción

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparación Con Compuestos Similares

Key Observations :

- Piperazine-containing analogs (e.g., compound 4) demonstrate marked pharmacokinetic modulation, likely due to P-gp inhibition, a property the target compound may share due to its acetamide-thiazole core .

- Polar substituents (e.g., methoxy, chloro) in analogs reduce melting points and enhance solubility, suggesting that the target compound’s chloro group balances lipophilicity and crystallinity .

Coumarin-Linked Thiazole Acetamides ()

These compounds integrate coumarin moieties, altering electronic properties and biological targets:

Key Observations :

- The target compound lacks a coumarin moiety , which in –3 analogs is critical for α-glucosidase inhibition. Instead, its 2-chlorobenzyl group may redirect activity toward other targets (e.g., kinases or P-gp).

- Halogenation (e.g., dichloro in compound 13) enhances inhibitory potency, suggesting the target’s 2-chlorobenzyl group could similarly optimize binding interactions .

Benzothiazole-Triazole Hybrids ()

These derivatives emphasize heterocyclic diversity for multitarget activity:

Key Observations :

- The target compound’s thiazole-thioacetamide structure contrasts with benzothiazole-triazole hybrids, which prioritize bulkier aromatic systems for multitarget engagement.

- Triazole incorporation improves metabolic stability in compounds, whereas the target compound’s thioether linkage may offer similar advantages .

Actividad Biológica

N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This article synthesizes current research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Molecular Structure

The compound's structure is characterized by multiple functional groups, including an acetamide and a thiazole ring, contributing to its biological properties. Its molecular formula is , with a molecular weight of approximately 489.01 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Key findings include:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported IC50 values that suggest potent antitumor effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and autophagy in cancer cells, which are critical pathways for cell death in tumorigenesis.

Synthesis

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic synthesis techniques. The following table summarizes the synthesis steps:

| Step | Description |

|---|---|

| 1 | Reaction of 3-acetamidophenyl with thiazole derivatives to form intermediates. |

| 2 | Introduction of the chlorobenzyl moiety through nucleophilic substitution. |

| 3 | Final acetamide formation via acylation reactions. |

Antitumor Efficacy

Recent studies have evaluated the antitumor efficacy of this compound using various cancer models:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values lower than those of standard treatments like Cisplatin .

- Mechanistic studies revealed that it promotes apoptosis through caspase activation and disrupts mitochondrial membrane potential.

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The biological activity of N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can be attributed to its structural components:

- The thiazole ring is essential for cytotoxic activity, as evidenced by various studies demonstrating that modifications to this moiety significantly affect efficacy.

- The presence of the chlorobenzyl group enhances lipophilicity, improving cellular uptake and bioavailability.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-acetamidophenyl)-thiazole | C12H10N2OS | Simpler structure; less potent |

| N-(4-acetamidophenyl)-thiazole | C13H12N2OS | Moderate activity; lacks chlorobenzyl moiety |

| N-(4-acetamidophenyl)-urea derivatives | Varies | Focus on anti-inflammatory properties; varied substituents |

Q & A

Basic Synthesis: What are the typical synthetic routes for preparing this compound?

Answer:

The synthesis involves multi-step reactions, often starting with thiazole and acetamide precursors. Key steps include:

- Thiazole-amine coupling : Reacting 2-amino-4-substituted thiazoles with acetonitrile derivatives in the presence of anhydrous AlCl₃ to form thiazolylacetamide intermediates .

- Thioether linkage : Introducing sulfur via nucleophilic substitution. For example, reacting 2-chloro-N-(thiazol-2-yl)acetamide derivatives with thiol-containing substrates (e.g., 4-aminothiazole) in acetone using triethylamine as a catalyst .

- Final amidation : Coupling with 2-chlorobenzylamine derivatives under reflux conditions, monitored by TLC .

Key data : Yield optimization (e.g., 60–75% after recrystallization), confirmed by MS ([M+1]⁺ at m/z 416.15) and elemental analysis (C: 66.48%, H: 5.09%) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield?

Answer:

Optimization strategies include:

- Catalyst screening : Triethylamine is standard, but alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane enhance coupling efficiency for sterically hindered intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetone) improve solubility of aromatic intermediates, while methanol/acetone mixtures (1:1) aid in recrystallization .

- Temperature control : Stirring at 273 K reduces side reactions during amide bond formation .

Validation : Cross-check yields via HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) .

Structural Characterization: What advanced techniques confirm the compound’s structure?

Answer:

- X-ray crystallography : Resolves bond angles (e.g., 61.8° dihedral angle between dichlorophenyl and thiazol rings) and hydrogen-bonding motifs (N–H⋯N, R₂²(8) graph-set) .

- Spectroscopy :

- Elemental analysis : Matches calculated vs. observed values (e.g., N: 16.85% calculated vs. 16.81% found) .

Data Contradiction: How to resolve discrepancies in spectroscopic data?

Answer:

- Multi-technique validation : If MS and NMR conflict (e.g., unexpected [M+2]⁺ peaks), repeat analysis with high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to rule out isotopic impurities or tautomerism .

- Crystallographic refinement : Compare experimental X-ray data with DFT-calculated structures to identify conformational outliers (e.g., twisted phenyl rings) .

- Batch consistency : Ensure reaction intermediates (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) are pure (>95% by HPLC) to avoid downstream anomalies .

Biological Activity: What in vitro assays assess its pharmacological potential?

Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, with IC₅₀ calculations .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR tyrosine kinase) using AutoDock Vina, focusing on hydrogen bonds with thiazole sulfur and chlorobenzyl groups .

- Enzyme inhibition : Test against acetylcholinesterase or COX-2 via spectrophotometric assays, comparing inhibition to reference drugs (e.g., donepezil) .

Advanced Mechanistic Studies: How to probe its interaction with biomolecules?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized proteins .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes, focusing on sulfoxide or glutathione adducts .

Stability and Degradation: What conditions accelerate hydrolytic degradation?

Answer:

- pH-dependent studies : Incubate in buffers (pH 1–10) at 37°C. Acidic conditions (pH <3) hydrolyze acetamide bonds, detected via HPLC .

- Oxidative stress : Expose to H2O2 (1–5 mM) to assess thioether oxidation to sulfoxides .

- Light exposure : UV-Vis irradiation (254 nm) induces photodegradation; monitor by tracking loss of λmax at 280 nm .

Computational Modeling: How to predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME to estimate logP (2.8–3.5), BBB permeability (CNS < -2), and CYP450 inhibition .

- MD simulations : Run 100 ns trajectories in GROMACS to analyze membrane penetration and stability of thiazole-chlorobenzyl interactions .

- QSAR models : Corrogate substituent effects (e.g., chloro vs. methoxy) on bioactivity using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.